4-Methylpyridine;2,4,6-trinitrophenol
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Overview
Description
4-Methylpyridine;2,4,6-trinitrophenol is a compound formed by the combination of 4-methylpyridine and 2,4,6-trinitrophenolIt is a colorless liquid with a pungent odor and is used as a building block for the synthesis of other heterocyclic compounds It is a yellow crystalline solid that is highly explosive and has been used in various applications, including as a dye and in medicine .
Preparation Methods
The preparation of 4-methylpyridine involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct . On the other hand, 2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of sulfuric acid and nitric acid . The combination of 4-methylpyridine and 2,4,6-trinitrophenol can be achieved through various synthetic routes, including the use of metal-organic frameworks (MOFs) and electrochemical methods .
Chemical Reactions Analysis
4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 4-pyridinecarboxylic acid and reduced to form 4-methylpiperidine . Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. 2,4,6-Trinitrophenol, being a highly nitrated compound, undergoes reduction reactions to form picramic acid and other derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylpyridine;2,4,6-trinitrophenol has various scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various organic reactions . In biology, it is used in the study of oxidative processes and as a metabolic stimulant . In medicine, 2,4,6-trinitrophenol has been used as an antiseptic and in burn treatments . In industry, it is used in the detection of nitroaromatic compounds and as a component in explosives .
Mechanism of Action
The mechanism of action of 4-methylpyridine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. 4-Methylpyridine acts as a building block for the synthesis of other compounds, while 2,4,6-trinitrophenol acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in cells . This disruption leads to increased metabolic activity and energy expenditure.
Comparison with Similar Compounds
4-Methylpyridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene. 2,4-Dinitrophenol is also an uncoupler of oxidative phosphorylation and has similar applications in biochemical studies . . The uniqueness of this compound lies in its combination of a pyridine derivative with a highly nitrated phenol, providing a unique set of properties and applications.
Properties
CAS No. |
20705-75-3 |
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Molecular Formula |
C12H10N4O7 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
4-methylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-2-4-7-5-3-6/h1-2,10H;2-5H,1H3 |
InChI Key |
WMGAKIYUNSLHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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